molecular formula C15H15N5O3S B2753764 5-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide CAS No. 2034516-53-3

5-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2753764
CAS No.: 2034516-53-3
M. Wt: 345.38
InChI Key: RNVQIPYFSBRZAB-UHFFFAOYSA-N
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Description

5-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a synthetic chemical compound designed for research applications. It integrates three pharmaceutically relevant heterocyclic moieties: a thiophene-carboxamide, a 1-ethylpyrazole, and a 1,2,4-oxadiazole. This molecular architecture is commonly investigated for its potential in medicinal chemistry and drug discovery. The core components of this compound are associated with a range of biological activities. Thiophene-2-carboxamide derivatives have been identified as key scaffolds in compounds exhibiting notable antiviral activity, particularly against the Hepatitis C virus (HCV), by inhibiting the replication of viral RNA strands at low concentrations . The 1,2,4-oxadiazole ring is a privileged structure in drug design, known for its diverse biological profile, which includes antiviral, antibacterial, and anticancer effects . Furthermore, the pyrazole nucleus is a well-established pharmacophore found in numerous biologically active molecules and approved drugs, contributing to activities such as anticancer and anti-inflammatory effects . Researchers may value this compound as a lead structure or intermediate for developing novel therapeutic agents. Its potential mechanisms of action are hypothesized to involve the inhibition of specific enzymes or modulation of cellular receptors, consistent with the activities of its constituent parts . This product is intended for non-human research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-acetyl-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-3-20-8-10(6-17-20)14-18-13(23-19-14)7-16-15(22)12-5-4-11(24-12)9(2)21/h4-6,8H,3,7H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVQIPYFSBRZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(S3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiophene core, an oxadiazole ring, and a pyrazole moiety. The molecular formula is C17H17N5O3C_{17}H_{17}N_{5}O_{3} with a molecular weight of approximately 339.355 g/mol. Its unique structural characteristics contribute to its biological activity.

Pharmacological Activities

Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant biological activities. The following table summarizes the biological activities associated with similar compounds:

Compound NameStructure FeaturesBiological ActivityUniqueness
4-acetyl-N-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamideBenzamide core with oxadiazole and pyrazoleAntimicrobial, anticancerEnhanced lipophilicity
N-(pyridinyl)-substituted oxadiazolesPyridine ring substitutionAntiviralBroader spectrum of activity
N-(phenoxy)-substituted benzamidesPhenoxy group attachmentAnticancerSpecificity towards cancer cells

The mechanisms by which 5-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various biological targets through enzyme inhibition or receptor modulation.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of derivatives similar to 5-acetyl-N-(3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide against various bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anticancer Properties : Another investigation focused on the anticancer potential of related compounds in vitro. The results demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating promising therapeutic indices .
  • Anti-Tubercular Activity : A series of compounds structurally related to the target compound were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives showed IC50 values as low as 1.35 µM, suggesting potential as new anti-tubercular agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Oxadiazole Formation : Cyclization of thioamide intermediates with hydroxylamine under reflux conditions in ethanol or DMF .

Pyrazole Coupling : Reaction of oxadiazole intermediates with 1-ethylpyrazole derivatives using nucleophilic substitution or click chemistry (CuAAC) .

Purification : Recrystallization from ethanol/DMF or chromatography for higher purity .
Yields range from 65–76%, with melting points between 160–210°C depending on substituents .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies key functional groups (C=O at ~1650–1750 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves substituent environments (e.g., acetyl protons at δ 2.5–2.7 ppm, pyrazole protons at δ 7.2–8.0 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., M⁺ at m/z 394–450) and fragmentation patterns .

Q. What preliminary biological assays are recommended for screening activity?

  • Methodological Answer :

  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM .
  • Enzyme Inhibition : Kinase or protease inhibition assays with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for oxadiazole cyclization to enhance reaction rates .
  • Catalyst Optimization : Employ copper(I) iodide (0.5–1 mol%) in click reactions to reduce byproducts .
  • Temperature Control : Maintain reflux temperatures (80–100°C) for 6–20 hours, monitoring progress via TLC .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Reprodubility : Standardize protocols (e.g., cell passage number, serum-free conditions) to minimize variability .
  • Structural Verification : Reconfirm compound identity with NMR and HRMS to rule out degradation or impurities .
  • Dose-Response Analysis : Test a broader concentration range (1 nM–100 µM) to identify non-linear effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Substituent Variation : Modify the pyrazole (ethyl vs. methyl) or oxadiazole (phenyl vs. thiophene) groups to assess impact on activity .

  • Bioisosteric Replacement : Replace the acetyl group with sulfonamide or carbamate to alter pharmacokinetics .

    Analog Modification Biological Activity Source
    A Pyrazole → TriazoleEnhanced antimicrobial activity
    B Acetyl → PropionylReduced cytotoxicity

Q. How can computational methods aid in understanding this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinase domains) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Modeling : Develop models with descriptors (logP, polar surface area) to predict activity .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism to calculate IC₅₀ .
  • ANOVA with Tukey’s Test : Compare means across multiple concentrations or analogs .

Q. How to design experiments to resolve conflicting NMR spectral assignments?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify proton environments .

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